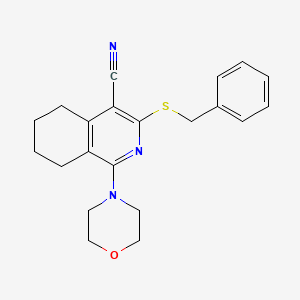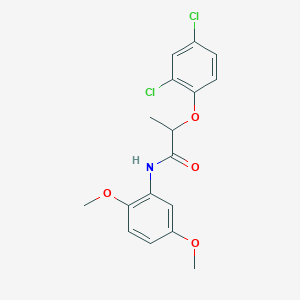
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a compound that has attracted significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anticancer activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. It has also been studied as a potential treatment for neurodegenerative diseases due to its ability to inhibit the aggregation of amyloid-beta peptides.
Mécanisme D'action
The mechanism of action of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinases such as Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the proliferation of cancer cells and has been shown to have anti-angiogenic effects. In addition, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines in vitro and in vivo. Another advantage is its ability to inhibit the aggregation of amyloid-beta peptides, which may have potential as a treatment for Alzheimer's disease. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are many potential future directions for the study of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One area of interest is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. In addition, more studies are needed to investigate the safety and toxicity of this compound in vivo. Finally, the optimization of the synthesis method to increase the yield of the compound may also be a future direction for research.
Méthodes De Synthèse
The synthesis of 3-(benzylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves the reaction of 4-morpholinyl-1,2,3,4-tetrahydroisoquinoline with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a moderate temperature. The yield of the compound is typically around 50-60%.
Propriétés
IUPAC Name |
3-benzylsulfanyl-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c22-14-19-17-8-4-5-9-18(17)20(24-10-12-25-13-11-24)23-21(19)26-15-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYJNOYEDNHQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2N3CCOCC3)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5122906.png)
![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5122929.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5122930.png)
![(3S)-N-(tert-butyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5122944.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5122949.png)
![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)
![1-ethyl-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122957.png)

![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
